2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-3-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-11-10(8-2-4-16-5-3-8)6-9(7-17-11)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMOGKJQEAHMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
- Starting material: 2,3-bis-chloro-5-trichloromethylpyridine (or related trichloromethylpyridines)
- Fluorination reagents: Anhydrous hydrogen fluoride (HF), potassium fluoride (KF), sodium fluoride (NaF), or antimony trifluoride (SbF3)
- Reaction parameters:
- Temperature: 100–250 °C (optimal 150–200 °C)
- Pressure: 1.0–15.0 MPa (preferably 4.0–10.0 MPa)
- Reaction time: 5–20 hours (preferably 10–15 hours)
- Molar ratios: Fluorination reagent to trichloromethylpyridine typically (1–5):1, preferably (5–15):1
Reaction Mechanism and Product Formation
The fluorination proceeds via direct substitution of chlorine atoms with fluorine on the pyridine ring and the trichloromethyl group, converting the trichloromethyl substituent into a trifluoromethyl group. This one-step fluorination avoids the use of toxic catalysts such as mercury salts, making it suitable for industrial-scale synthesis.
Purification Process
Post-fluorination, the crude product contains impurities with similar boiling points. A purification sequence includes:
- Amination reaction: Addition of amination reagents (ammonium hydroxide or organic amines such as n-butylamine, hexylamine, octylamine, or benzylamine) to neutralize excess HF and react with impurities.
- Washing: Multiple washes (2–5 times) to separate the organic phase containing the desired product.
- Vacuum distillation: Collecting the purified product fraction at 50–55 °C under 11 mmHg to isolate high-purity trifluoromethylpyridine derivatives.
Yields and Purity
- Purity of final product: ≥ 99.95% (GC analysis)
- Yield: ≥ 97.56%
Representative Data from Patent Example
| Step | Conditions | Outcome |
|---|---|---|
| Fluorination | 180 °C, 12 h, 10 MPa, anhydrous HF | Crude fluorinated pyridine solution |
| Amination | 25% ammonia, 35 °C, 12 h, normal pressure | Neutralization and impurity removal |
| Vacuum distillation | 50–55 °C, 11 mmHg | 16.0 g product, 99.95% purity, 97.56% yield |
This method is scalable, cost-effective, and environmentally friendlier compared to older mercury-catalyzed processes.
Construction of Pyridine Ring from Trifluoromethyl-Containing Building Blocks
Cyclocondensation Reaction
An alternative route involves synthesizing trifluoromethylpyridines by cyclocondensation of trifluoromethylated ketoesters or related precursors. Key building blocks include:
- Ethyl 2,2,2-trifluoroacetate
- 2,2,2-Trifluoroacetyl chloride
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
These building blocks undergo condensation with appropriate aldehydes or amines to form substituted pyridine rings bearing trifluoromethyl groups.
Advantages
- Enables precise substitution patterns on the pyridine ring
- Useful for synthesizing complex trifluoromethylpyridine derivatives with multiple substituents such as methoxy and pyridin-4-yl groups
Direct Introduction of Trifluoromethyl Groups via Trifluoromethyl Copper Reagents
This method involves nucleophilic substitution of bromo- or iodo-substituted pyridines with trifluoromethyl copper reagents, introducing the trifluoromethyl group directly onto the pyridine ring.
- Suitable for late-stage functionalization
- Requires preparation of trifluoromethyl copper species
- Often used for fine-tuning substitution patterns in medicinal chemistry
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorine/fluorine exchange | 2,3-bis-chloro-5-trichloromethylpyridine | Anhydrous HF, 150–200 °C, 4–10 MPa, 10–15 h | High yield, industrial scale | Requires handling of HF |
| Pyridine ring construction from building blocks | Trifluoromethyl ketoesters, aldehydes | Cyclocondensation under acidic/basic catalysis | Flexible substitution patterns | Multi-step synthesis |
| Direct trifluoromethylation via Cu reagents | Halopyridines (bromo/iodo) | Trifluoromethyl copper reagents, mild conditions | Late-stage modification | Requires preparation of Cu reagents |
Research Findings and Industrial Relevance
- The chlorine/fluorine exchange method is the most widely used industrially due to its efficiency and scalability.
- Purification by amination and vacuum distillation significantly improves product purity and yield.
- The trifluoromethylpyridine derivatives prepared by these methods serve as key intermediates in agrochemical and pharmaceutical industries.
- Research shows increasing interest in diverse substitution patterns on trifluoromethylpyridines, including 4-substituted derivatives similar to the target compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine N-oxide.
Reduction: The pyridinyl group can be reduced to form a dihydropyridine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methoxy-substituted pyridine N-oxide.
Reduction: Dihydropyridine derivative.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of drugs targeting specific enzymes or receptors involved in various diseases.
Case Study Example:
A study highlighted its role in synthesizing novel inhibitors for protein kinases, demonstrating significant binding affinity and selectivity due to the trifluoromethyl group's electron-withdrawing nature .
Material Science
The compound's electronic properties make it suitable for applications in organic electronics. It can function as a ligand in coordination chemistry, facilitating the design of new materials with tailored electronic characteristics.
| Property | Application |
|---|---|
| Electronic Properties | Organic electronics |
| Coordination Chemistry | Ligand design |
Biological Studies
In biochemical assays, this compound acts as a probe to study enzyme interactions and receptor binding. Its unique substituents enhance its ability to interact with biological targets.
Research Insight:
Investigations into its mechanism of action have shown that the methoxy and trifluoromethyl groups significantly improve binding affinity towards target proteins, making it a valuable tool for drug discovery .
Industrial Applications
This compound is utilized in developing agrochemicals and specialty chemicals. Its unique properties allow for the formulation of effective pesticides and herbicides that can be optimized for specific agricultural needs.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets. The pyridinyl group facilitates interactions with aromatic residues in the active site of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine with structurally related pyridine derivatives, focusing on substituent positions, molecular weight, melting points, and key functional groups:
Key Observations:
- Substituent Effects: The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., Q12 has MW 525.04 due to chloro and methyl groups) .
- Thermal Stability: Compounds with –CF₃ or chloro substituents exhibit higher melting points (e.g., Q12: 288–292°C) compared to hydroxyl- or amino-substituted derivatives, likely due to enhanced intermolecular interactions .
Research Findings and Trends
Recent studies emphasize the role of trifluoromethyl groups in improving drug-like properties. For instance:
- Chen et al. (2006) : Demonstrated that –CF₃ substituents in pyridine derivatives increase blood-brain barrier penetration, making them viable candidates for CNS disorders .
- Ghorab et al. (2009) : Reported that methoxy groups at position 2 or 3 enhance anticancer activity by modulating electron density in aromatic systems .
Biological Activity
Overview
2-Methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound characterized by a unique combination of a methoxy group, a pyridinyl moiety, and a trifluoromethyl group. Its molecular formula is C₁₂H₉F₃N₂O, and it has garnered attention in both pharmaceutical and agrochemical research due to its significant biological activities. The trifluoromethyl group enhances the compound's chemical reactivity and biological interactions, making it a valuable candidate for various applications.
Medicinal Chemistry Applications
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. Specifically, this compound has been studied for its potential as an anti-inflammatory and antimicrobial agent. The presence of electronegative fluorine atoms is believed to influence the compound's interaction with biological targets, enhancing its binding affinity and selectivity.
Key Findings:
- Anti-inflammatory Activity: The compound has demonstrated notable inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies indicate that derivatives with similar structures can suppress COX-2 activity effectively, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Properties: Preliminary studies suggest that this compound may also exhibit antimicrobial activity against various pathogens, although specific data on its efficacy against particular strains is still emerging.
Agrochemical Applications
In the field of agrochemicals, this compound has been noted for its insecticidal and fungicidal properties. Research indicates that derivatives of trifluoromethylpyridines are particularly effective in crop protection due to their enhanced potency against pests and diseases.
Table 1: Comparative Biological Activity of Similar Compounds
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| This compound | Anti-inflammatory, Antimicrobial | Contains methoxy and trifluoromethyl groups |
| 2-Methoxy-5-(trifluoromethyl)pyridine | Moderate insecticidal activity | Lacks pyridinyl substitution |
| 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine | Enhanced fungicidal properties | Contains an amine group |
| Pyridalyl | Effective against pests | Similar trifluoromethyl structure |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups enhance the compound’s binding affinity towards these targets. For instance, the trifluoromethyl group can stabilize interactions through dipole-dipole interactions with active site residues in enzymes, while the pyridinyl group facilitates π-stacking interactions with aromatic residues.
Case Studies
- Anti-inflammatory Studies : A study investigating the structure–activity relationship (SAR) of pyridine derivatives found that modifications to the substituents significantly influenced their anti-inflammatory potency. Compounds similar to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Agrochemical Efficacy : Field trials have indicated that formulations containing this compound exhibit superior pest control compared to traditional agents. The enhanced selectivity afforded by the trifluoromethyl group allows for targeted action against specific pests while minimizing damage to beneficial organisms.
Q & A
Q. What are the common synthetic routes for preparing 2-methoxy-3-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, and what are their key challenges?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, a Negishi coupling strategy (commonly used for pyridine derivatives) involves coupling halogenated pyridine intermediates (e.g., triflates or bromides) with organozinc reagents. A key challenge is achieving regioselectivity at the trifluoromethyl-substituted position.
-
Step 1 : Preparation of a triflate intermediate (e.g., 5-(trifluoromethyl)-2-methoxypyridin-3-yl triflate) using triflic anhydride under inert conditions .
-
Step 2 : Coupling with a pyridin-4-yl-zinc reagent via Pd-catalyzed cross-coupling .
-
Key Issue : Competing side reactions (e.g., protodehalogenation) require strict control of temperature and catalyst loading.
- Supporting Data :
| Reaction Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Triflate Formation | 75–85 | 0°C, DCM, 2 h | |
| Negishi Coupling | 60–70 | Pd(PPh₃)₄, THF, 60°C |
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of substituents. For pyridine derivatives, crystals are often grown via slow evaporation in DCM/hexane .
- NMR : ¹⁹F NMR is critical for verifying the trifluoromethyl group (δ ≈ -60 to -65 ppm). ¹H NMR distinguishes methoxy (δ ~3.9 ppm) and pyridin-4-yl protons (δ ~8.5–8.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~299.1).
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The trifluoromethyl and pyridinyl groups enhance bioavailability and target binding. Applications include:
- Kinase Inhibition : Acts as a scaffold for MALT1 inhibitors (e.g., JNJ-67856633 analog) by mimicking ATP-binding motifs .
- Neuroinflammatory Targets : The methoxy group improves blood-brain barrier penetration, making it suitable for CNS-targeted drug candidates .
Advanced Research Questions
Q. How can contradictory data in regioselective synthesis be resolved?
- Methodological Answer : Contradictions in regioselectivity often arise from competing pathways (e.g., C-3 vs. C-5 substitution). Strategies include:
- Computational Modeling : DFT calculations predict favorable transition states for substitution patterns .
- Isotopic Labeling : Using ¹³C-labeled intermediates to track reaction pathways via NMR .
- Case Study : A 2021 study resolved conflicting yields (50% vs. 70%) by optimizing ligand choice (XPhos vs. SPhos), improving Pd catalyst efficiency .
Q. What strategies optimize the compound’s stability under biological assay conditions?
- Methodological Answer :
- pH Stability : The trifluoromethyl group enhances metabolic stability, but the methoxy group may hydrolyze under acidic conditions. Buffering assays at pH 7.4 with 1% DMSO minimizes degradation .
- Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to MALT1’s active site (PDB: 6RZ6), with hydrogen bonds between the pyridin-4-yl group and Arg149 .
- SAR Analysis : Trifluoromethyl substitution at C-5 increases hydrophobic interactions, while methoxy at C-2 modulates solubility .
Data Contradiction Analysis
Q. Why do different studies report varying bioactivity for this compound?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, incubation time). For example:
- IC₅₀ Variability : 0.5 µM (HEK293) vs. 2.1 µM (HeLa) due to differential MALT1 expression .
- Mitigation : Normalize activity to control compounds and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Negishi Coupling | Pd(PPh₃)₄ | THF | 65 | C-3 (95%) |
| Suzuki Coupling | PdCl₂(dppf) | Dioxane | 50 | C-5 (80%) |
| Stille Coupling | Pd₂(dba)₃ | Toluene | 55 | C-3 (90%) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
